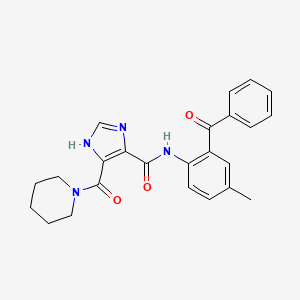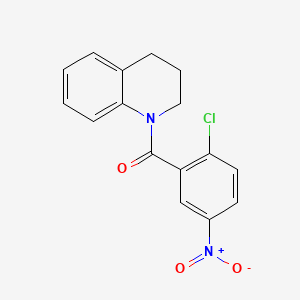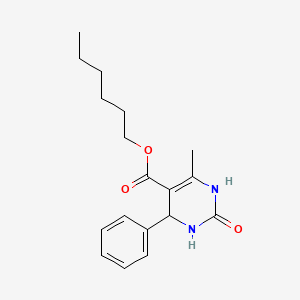![molecular formula C31H30N2O B11697449 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B11697449.png)
1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol is a complex organic compound with a unique structure that includes an indole core, phenyl groups, and an amino alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol typically involves multi-step organic reactions. One common approach is to start with the indole core and introduce the phenyl groups through Friedel-Crafts alkylation. The amino alcohol moiety can be introduced via reductive amination or nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino derivatives.
Aplicaciones Científicas De Investigación
1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The amino alcohol moiety can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol: Lacks the methyl group on the indole core.
1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-chlorophenyl)amino]propan-2-ol: Contains a chlorine substituent instead of a methyl group on the phenyl ring.
Uniqueness
1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol is unique due to the presence of both methyl and phenyl groups on the indole core, as well as the specific arrangement of the amino alcohol moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C31H30N2O |
|---|---|
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
1-(4-methylanilino)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C31H30N2O/c1-22-13-16-26(17-14-22)32-20-27(34)21-33-29-18-15-23(2)19-28(29)30(24-9-5-3-6-10-24)31(33)25-11-7-4-8-12-25/h3-19,27,32,34H,20-21H2,1-2H3 |
Clave InChI |
QCVMWQPDOJNKIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)C)C(=C2C4=CC=CC=C4)C5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11697366.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B11697370.png)

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11697380.png)
![2-(morpholin-4-yl)-4-(piperidin-1-yl)-6-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine](/img/structure/B11697383.png)
![(2Z)-5-benzyl-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11697390.png)


![(4E)-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697411.png)

![N-(4-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B11697430.png)
![(4Z)-4-[2-(3,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697433.png)
![2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(2-ethylphenyl)-4-methylpentanamide](/img/structure/B11697435.png)

